molecular formula C7H5FN4O B13526165 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol

Cat. No.: B13526165
M. Wt: 180.14 g/mol
InChI Key: VYAGUULWYRFBGD-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a chemical compound with the molecular formula C7H5FN4O and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a phenol group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-4-nitrophenol with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or tetrazoles.

Scientific Research Applications

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules . These interactions can disrupt cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-tetrazol-5-yl)phenol: Similar structure but lacks the fluorine atom.

    3-fluoro-4-(1H-1,2,3-triazol-1-yl)phenol: Contains a triazole ring instead of a tetrazole ring.

Uniqueness

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of both a fluorine atom and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5FN4O

Molecular Weight

180.14 g/mol

IUPAC Name

3-fluoro-4-(tetrazol-1-yl)phenol

InChI

InChI=1S/C7H5FN4O/c8-6-3-5(13)1-2-7(6)12-4-9-10-11-12/h1-4,13H

InChI Key

VYAGUULWYRFBGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)N2C=NN=N2

Origin of Product

United States

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